molecular formula C10H13NO3 B8603633 2-amino-4-hydroxy-4-phenylbutanoic acid

2-amino-4-hydroxy-4-phenylbutanoic acid

Cat. No.: B8603633
M. Wt: 195.21 g/mol
InChI Key: WQLIGWIJZBHBFM-UHFFFAOYSA-N
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Description

Alpha-Amino-gamma-hydroxybenzenebutanoic acid is a non-proteinogenic amino acid that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features both an amino group and a hydroxy group attached to a benzenebutanoic acid backbone, making it a versatile molecule for chemical synthesis and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-hydroxy-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the stereoselective reduction of a racemic imine, which provides high yield and enantiomeric excess . Another method includes the photocatalyzed intermolecular carboimination of alkenes, which is known for its mild reaction conditions and operational simplicity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) has also been explored for the preparation of this compound, although it presents certain challenges due to the compound’s structural complexity .

Chemical Reactions Analysis

Types of Reactions

Alpha-Amino-gamma-hydroxybenzenebutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted aromatic compounds, depending on the specific reaction and conditions employed .

Scientific Research Applications

Alpha-Amino-gamma-hydroxybenzenebutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structural configuration and the nature of the target enzyme. The compound’s hydroxy and amino groups allow it to form hydrogen bonds and ionic interactions with active sites, modulating the enzyme’s activity .

Comparison with Similar Compounds

Alpha-Amino-gamma-hydroxybenzenebutanoic acid can be compared with other similar compounds such as gamma-aminobutyric acid (GABA) and alpha-aminoboronic acids. While GABA is primarily known for its role as an inhibitory neurotransmitter in the central nervous system, 2-amino-4-hydroxy-4-phenylbutanoic acid has broader applications in chemistry and industry. Alpha-aminoboronic acids, on the other hand, are used as bioactive agents and protease inhibitors, highlighting the unique structural and functional properties of this compound .

Conclusion

Alpha-Amino-gamma-hydroxybenzenebutanoic acid is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable molecule for research and development in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-amino-4-hydroxy-4-phenylbutanoic acid

InChI

InChI=1S/C10H13NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)

InChI Key

WQLIGWIJZBHBFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(C(=O)O)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The aldol reaction of L-kynurenine and benzaldehyde catalyzed by kynureninase was found to proceed to give predominantly (80%) the (αS, γR) diastereomer of α-amino-γ-hydroxybenzenebutanoic acid.
Name
L-kynurenine
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

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